molecular formula C12H12ClN3O2S B12943373 5-Chloro-4-(m-tolylamino)pyridine-3-sulfonamide

5-Chloro-4-(m-tolylamino)pyridine-3-sulfonamide

Cat. No.: B12943373
M. Wt: 297.76 g/mol
InChI Key: PFNRDVRTLRSWQX-UHFFFAOYSA-N
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Description

5-Chloro-4-(m-tolylamino)pyridine-3-sulfonamide is a chemical compound with the molecular formula C12H13ClN3O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of pyridine and sulfonamide, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(m-tolylamino)pyridine-3-sulfonamide typically involves the reaction of 4-chloropyridine-3-sulfonamide hydrochloride with 3-methylaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as water or methanol. The reaction mixture is stirred at room temperature until the reaction is complete .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(m-tolylamino)pyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-4-(m-tolylamino)pyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-4-(m-tolylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic pathways. This inhibition can result in antimicrobial or anticancer effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-(m-tolylamino)pyridine-3-sulfonamide is unique due to the presence of the chloro group, which imparts distinct chemical and biological properties. This compound’s specific structure allows it to interact with different molecular targets compared to its analogs, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C12H12ClN3O2S

Molecular Weight

297.76 g/mol

IUPAC Name

5-chloro-4-(3-methylanilino)pyridine-3-sulfonamide

InChI

InChI=1S/C12H12ClN3O2S/c1-8-3-2-4-9(5-8)16-12-10(13)6-15-7-11(12)19(14,17)18/h2-7H,1H3,(H,15,16)(H2,14,17,18)

InChI Key

PFNRDVRTLRSWQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(C=NC=C2S(=O)(=O)N)Cl

Origin of Product

United States

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